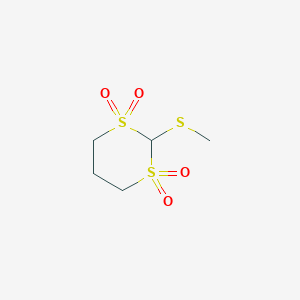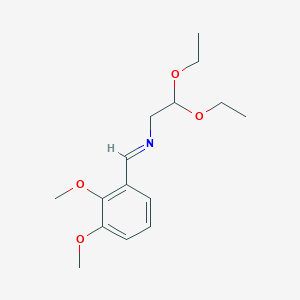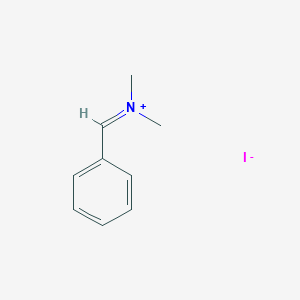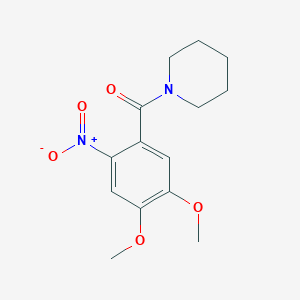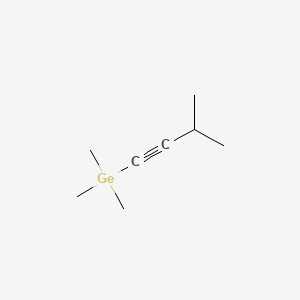![molecular formula C17H15N3O9S3 B14596714 6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid CAS No. 61093-41-2](/img/structure/B14596714.png)
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid is a complex organic compound characterized by its azo group (-N=N-) linking a naphthalene ring to a phenyl ring. This compound is known for its vibrant color properties, making it a significant component in dye and pigment industries. Its molecular structure includes multiple sulfonic acid groups, enhancing its solubility in water and other polar solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. Subsequently, aniline derivatives undergo diazotization using sodium nitrite and hydrochloric acid under cold conditions to form diazonium salts. These salts then react with the sulfonated naphthalene under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or further sulfonated derivatives.
Applications De Recherche Scientifique
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid finds applications in various fields:
Chemistry: Used as a dye and pigment due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored textiles, inks, and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-[(Sulfomethyl)amino]phenyl]diazenyl]naphthalene-1-sulfonic acid
- **4-[(Sulfomethyl)amino]phenyl]diazenyl]naphthalene-2,7-disulfonic acid
- **4-[(Sulfomethyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid
Uniqueness
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
61093-41-2 |
|---|---|
Formule moléculaire |
C17H15N3O9S3 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
6-[[4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C17H15N3O9S3/c21-30(22,23)10-18-12-1-3-13(4-2-12)19-20-14-5-6-16-11(7-14)8-15(31(24,25)26)9-17(16)32(27,28)29/h1-9,18H,10H2,(H,21,22,23)(H,24,25,26)(H,27,28,29) |
Clé InChI |
UBFOMMLDANAJMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCS(=O)(=O)O)N=NC2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


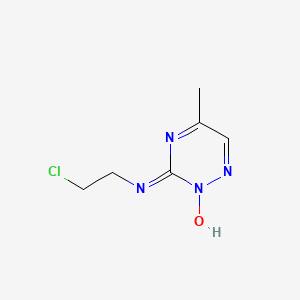
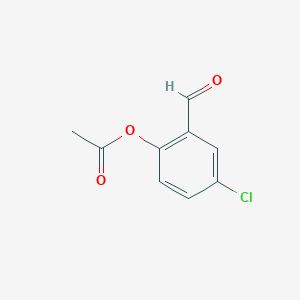

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
